N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide
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Overview
Description
N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the coupling of a fluorinated phenyl derivative with a pyridine carboxamide under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which are known for their efficiency and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound’s unique fluorinated structure makes it suitable for use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(5-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-1,3,4-thiadiazol-2-yl)acetamide: This compound shares a similar fluorinated aromatic structure but differs in its functional groups and biological activity.
2-(2,4-Difluoro-phenyl)-2-morpholin-4-yl: Another compound with a morpholine ring and fluorinated phenyl group, used in different applications.
Uniqueness
N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide is unique due to its specific combination of fluorine atoms and morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(4,5-difluoro-2-morpholin-4-ylphenyl)-2-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-11-8-13(21-16(23)10-1-2-20-15(19)7-10)14(9-12(11)18)22-3-5-24-6-4-22/h1-2,7-9H,3-6H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNGOGOHIYNSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2NC(=O)C3=CC(=NC=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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